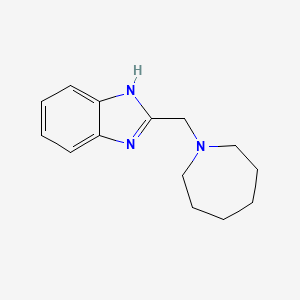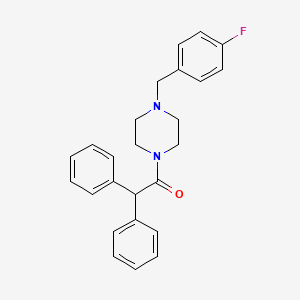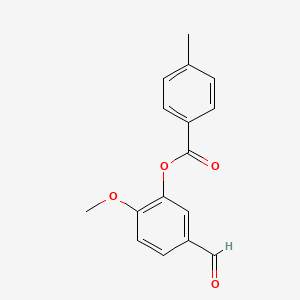![molecular formula C18H14Cl2O3 B5881925 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as DMBO, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties and biological effects.
Wirkmechanismus
The mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell survival and proliferation. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has also been found to activate the p53 pathway, which is involved in the induction of apoptosis. Furthermore, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its biological effects and has been shown to have potential therapeutic applications. However, there are also some limitations to the use of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one. One potential direction is to further investigate its anticancer activity and its potential use in cancer therapy. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one and to identify its molecular targets. Overall, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has shown great potential for use in scientific research and has the potential to lead to the development of new therapeutic agents.
Synthesemethoden
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized by the reaction of 3,6-dichloro-4-methylcoumarin with 3-methylbenzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an esterification process and results in the formation of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one as a white crystalline solid. The purity of the synthesized 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential use in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3,6-dichloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-4-3-5-12(6-10)9-22-16-8-15-13(7-14(16)19)11(2)17(20)18(21)23-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXKSDQAPOMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)

![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)



![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)


![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)
